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Compound of Interest

Compound Name: AZ-4217

Cat. No.: B605730

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, physicochemical
properties, mechanism of action, and preclinical data of AZ-4217, a potent inhibitor of the [3-site
amyloid precursor protein cleaving enzyme 1 (BACEL). All quantitative data is presented in
structured tables, and detailed experimental protocols for key assays are provided.

Chemical Structure and Physicochemical Properties

AZ-4217 is a small molecule inhibitor designed and synthesized by AstraZeneca.[1] Its
chemical structure and key identifying information are detailed below.

Table 1: Chemical Identification of AZ-4217
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Identifier Value
5-[(1R)-3-amino-4-fluoro-1-[3-(5-prop-1-
IUPAC Name ynylpyridin-3-yl)phenyllisoindol-1-yl]-1-ethyl-3-

methylpyridin-2-one

Molecular Formula C30H25FN4O
Molecular Weight 476.5 g/mol
CAS Number 1383846-83-0
CCN1C=C(C=C(C1=0)C)
SMILES [C@]2(C3=C(C(=CC=C3)F)C(=N2)N)C4=CC=C

C(=C4)C5=CN=CC(=C5)C#CC

Table 2: Physicochemical Properties of AZ-4217

Property Value
Appearance Solid

Melting Point No data available
Boiling Point No data available

Water Solubility

No data available

Mechanism of Action and Signaling Pathway

AZ-4217 is a high-potency inhibitor of BACE1, a key enzyme in the amyloidogenic pathway
that leads to the production of amyloid-beta (AB) peptides.[1] The accumulation of AP peptides
in the brain is a central pathological hallmark of Alzheimer's disease. BACEL1 initiates the

cleavage of the amyloid precursor protein (APP), and its inhibition is a primary therapeutic

strategy to reduce AR production.[1]

The signaling pathway affected by AZ-4217 is the proteolytic processing of APP. In the

amyloidogenic pathway, BACE1 cleaves APP to generate a soluble N-terminal fragment
(sAPPPB) and a membrane-bound C-terminal fragment (C99). The C99 fragment is
subsequently cleaved by y-secretase to produce AP peptides, primarily AB40 and AB42. By
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inhibiting BACE1, AZ-4217 blocks the initial step of this pathway, thereby reducing the

generation of all downstream A species.
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BACEL1 Inhibition by AZ-4217 in the Amyloidogenic Pathway.

Preclinical Data

AZ-4217 has demonstrated high potency and efficacy in various preclinical models, including in
vitro cell-based assays and in vivo studies in mice and guinea pigs.

In Vitro Potency and Selectivity

AZ-4217 is a potent inhibitor of both human BACE1 and its isoform BACEZ2, with high

selectivity against other proteases like Cathepsin D.[1]

Table 3: In Vitro Potency and Selectivity of AZ-4217
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Target/Assay Cell Line/System Parameter Value

hBACE1

(recombinant)

- Ki 1.8 nM

hBACE?2

) - Ki 2.6 nM
(recombinant)
Cathepsin D - Ki > 25 uM
SAPP( release Wild-type SH-SY5Y ICs0 160 pM
SH-SY5Y
AB40 secretion (overexpressing ICso 200 pM
APP695)

In Vivo Pharmacokinetics

Pharmacokinetic studies in C57BL/6 mice have shown that AZ-4217 is orally bioavailable and
brain-permeable.[1]

Table 4: Pharmacokinetic Parameters of AZ-4217 in C57BL/6 Mice

Parameter Value

Clearance 0.73 £0.05 L/h/kg

Volume of Distribution 5.7+ 0.3 L/kg

Absorption Rate Constant 3.7+£1.0h?

Time to Maximum Concentration (Cmax) 1.0h

Plasma Protein Binding (mouse) Unbound fraction: 1.5 + 0.3%
Plasma Protein Binding (guinea pig) Unbound fraction: 0.87 £ 0.15%
Brain Tissue Binding Free fraction: 1%

In Vivo Pharmacodynamics and Efficacy
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AZ-4217 has demonstrated dose-dependent reduction of AB levels in the plasma, brain, and
cerebrospinal fluid (CSF) of preclinical models.[1] In a transgenic mouse model of Alzheimer's
disease (Tg2576), chronic treatment with AZ-4217 was shown to lower amyloid deposition.[1]

Table 5: In Vivo Efficacy of AZ-4217 in C57BL/6 Mice

Biomarker Maximum Reduction
Brain AB40 80%

Brain AB42 67%

CSF AB40 67%

Plasma AB40 ~70%

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of AZ-4217 are
provided below.

hBACE1 and hBACE2 TR-FRET Assay

This assay is used to determine the inhibitory activity of compounds against recombinant
human BACE1 and BACE2 enzymes.

Methodology:

e The soluble part of the human B-secretase (recombinant hBACE1 or hBACE2) is mixed with
the test compound (e.g., AZ-4217) in a reaction buffer (Na-acetate, CHAPS, Triton X-100,
EDTA, pH 4.5).

e The mixture is pre-incubated for a defined period (e.g., 10 minutes).

o A substrate peptide containing the BACE1 cleavage site is added to initiate the enzymatic
reaction. The substrate is labeled with a donor and an acceptor fluorophore for Time-
Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.

e The reaction is incubated at a controlled temperature.
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e The TR-FRET signal is measured using a suitable plate reader. Inhibition of BACE1 activity
results in a decreased FRET signal.

» The half-maximal inhibitory concentration (ICso) or inhibition constant (Ki) is calculated from
the dose-response curve.

SH-SY5Y AB40 Release Assay

This cell-based assay measures the ability of a compound to inhibit the production and release
of AB40 from cultured human neuroblastoma cells.

Methodology:

e SH-SYS5Y cells, often overexpressing a form of human APP (e.g., APP695wt), are cultured in
appropriate media (e.g., DMEM/F-12 with Glutamax, 10% FCS, and 1% nonessential amino
acids).[1]

o Cells are seeded in multi-well plates and allowed to adhere.

e The culture medium is replaced with fresh medium containing various concentrations of the
test compound (AZ-4217) or vehicle control.

e The cells are incubated for a specified period (e.g., 16 hours) at 37°C in a 5% CO2
atmosphere.[1]

 After incubation, the cell culture supernatant is collected.

e The concentration of secreted AB40 in the supernatant is quantified using a specific enzyme-
linked immunosorbent assay (ELISA) kit (e.g., Invitrogen ELISA strips KHB3482).[1]

e The ELISA plates are read using a microplate reader.

e The ICso value is determined by plotting the percentage of AB40 inhibition against the
compound concentration.

In Vivo Efficacy Study in Tg2576 Mice
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This protocol outlines a study to evaluate the effect of a BACE1 inhibitor on amyloid deposition
in a transgenic mouse model of Alzheimer's disease.

Methodology:

e Aged Tg2576 mice (e.g., 12 months old) are randomized into treatment and vehicle control
groups.[1]

e The treatment group receives AZ-4217 administered orally (e.g., via gavage) at a specified
dose and frequency for a defined duration (e.g., 1 month).[1] The vehicle group receives the
formulation excipients alone.

» At the end of the treatment period, animals are euthanized, and brains are collected.

e Brain hemispheres are processed for biochemical and histological analysis. One hemisphere
may be sequentially extracted to measure soluble and insoluble Ap levels.

o AP levels (AB40 and AB42) in brain extracts are quantified by ELISA.

o The other hemisphere is fixed, sectioned, and stained for amyloid plaques using techniques
such as immunohistochemistry with anti-Ap antibodies or thioflavin-S staining.

e Plague burden is quantified using image analysis software.

 Statistical analysis is performed to compare AP levels and plaque load between the
treatment and vehicle groups.
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Workflow for an In Vivo Efficacy Study of AZ-4217.
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Conclusion

AZ-4217 is a potent and selective BACEL inhibitor that has demonstrated significant preclinical
efficacy in reducing AP levels and amyloid pathology in relevant animal models. The data
presented in this guide support its potential as a therapeutic agent for Alzheimer's disease.
Further investigation into its clinical safety and efficacy would be the next logical step in its
development. As of the current literature, there is no publicly available information on clinical
trials involving AZ-4217.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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